molecular formula C11H8BrCl2NO2 B14263742 Ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate CAS No. 137836-40-9

Ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate

Katalognummer: B14263742
CAS-Nummer: 137836-40-9
Molekulargewicht: 336.99 g/mol
InChI-Schlüssel: RTQCDBBCERQSJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and chlorine atoms on the indole ring, which can influence its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 3-bromo-4,6-dichloroaniline and ethyl glyoxylate. The reaction is carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different oxidation states of the indole ring .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate can be compared with other similar compounds such as:

  • Ethyl 5-bromo-1H-indole-2-carboxylate
  • Ethyl 4,6-dichloro-1H-indole-2-carboxylate
  • Ethyl 3-formyl-1H-indole-2-carboxylate

These compounds share the indole core structure but differ in the substituents attached to the ring. The presence of different halogens or functional groups can significantly influence their chemical reactivity and biological activity. This compound is unique due to the combination of bromine and chlorine atoms, which can impart distinct properties compared to its analogs .

Eigenschaften

CAS-Nummer

137836-40-9

Molekularformel

C11H8BrCl2NO2

Molekulargewicht

336.99 g/mol

IUPAC-Name

ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H8BrCl2NO2/c1-2-17-11(16)10-9(12)8-6(14)3-5(13)4-7(8)15-10/h3-4,15H,2H2,1H3

InChI-Schlüssel

RTQCDBBCERQSJW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.